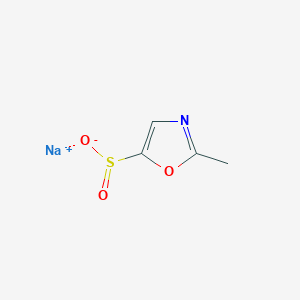
Sodium2-methyloxazole-5-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium2-methyloxazole-5-sulfinate is an organosulfur compound that belongs to the class of sulfinates. It is characterized by the presence of a sulfinate group attached to a 2-methyloxazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential use in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium2-methyloxazole-5-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. One common method is the oxidation of thiols to sulfinic acids, followed by neutralization with sodium hydroxide to form the sodium sulfinate salt . Another approach involves the Michael addition of acrylonitrile with thiols, which are then oxidized with hydrogen peroxide in glacial acetic acid to form the corresponding sulfinates .
Industrial Production Methods: Industrial production of sodium sulfinates often employs large-scale oxidation processes using hydrogen peroxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions: Sodium2-methyloxazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Oxazoles: Formed through nucleophilic substitution.
科学的研究の応用
Sodium2-methyloxazole-5-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
作用機序
The mechanism of action of sodium2-methyloxazole-5-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including enzymes and receptors. The sulfinate group can undergo oxidation or reduction, leading to the formation of reactive intermediates that participate in further chemical transformations .
類似化合物との比較
Sodium2-methyloxazole-5-sulfinate can be compared with other sulfinates and sulfonates:
Sodium Methanesulfinate: Similar in structure but lacks the oxazole ring, making it less versatile in certain synthetic applications.
Sodium Benzenesulfinate: Contains a benzene ring instead of an oxazole ring, leading to different reactivity and applications.
Sodium p-Toluenesulfinate: Similar to sodium benzenesulfinate but with a methyl group on the benzene ring, affecting its chemical properties.
The unique combination of the oxazole ring and the sulfinate group in this compound provides distinct reactivity and makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C4H4NNaO3S |
|---|---|
分子量 |
169.14 g/mol |
IUPAC名 |
sodium;2-methyl-1,3-oxazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO3S.Na/c1-3-5-2-4(8-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
InChIキー |
QIXMWPQWRNUCFM-UHFFFAOYSA-M |
正規SMILES |
CC1=NC=C(O1)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


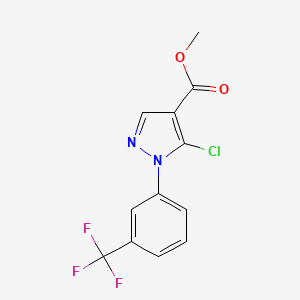

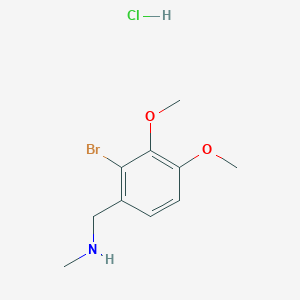
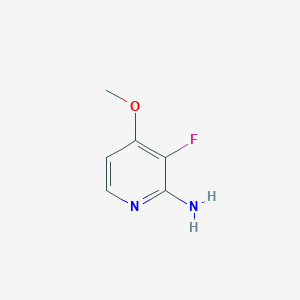
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)


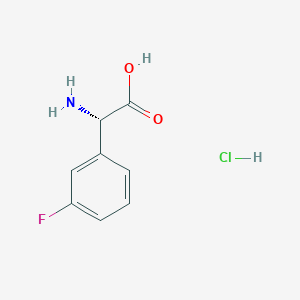
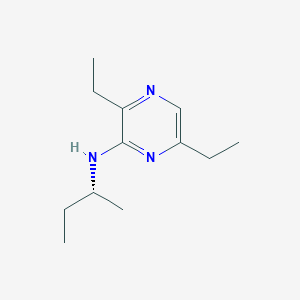
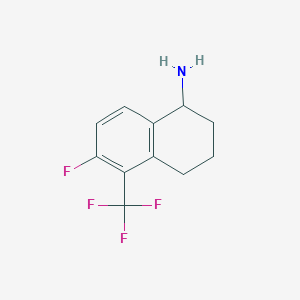
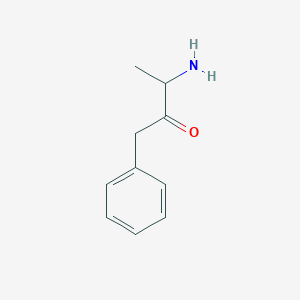
![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13119463.png)
